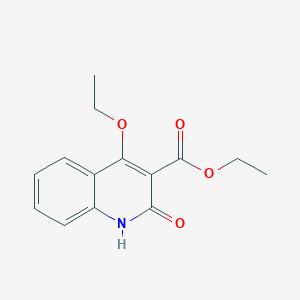![molecular formula C22H26N2O6 B6082877 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention due to its potential therapeutic applications in various diseases. This compound is also known as JDTic and belongs to the class of kappa opioid receptor antagonists.
作用机制
JDTic acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The activation of this receptor leads to the release of dynorphin, which is an endogenous opioid peptide that is involved in the modulation of pain, stress, and mood. JDTic blocks the activity of the kappa opioid receptor, which leads to a decrease in the release of dynorphin. This, in turn, leads to an increase in the activity of the mu opioid receptor, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
JDTic has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have shown that JDTic can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. JDTic has also been shown to reduce the symptoms of depression and anxiety in animal models. In addition, JDTic has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of JDTic is its high selectivity for the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. JDTic is also a potent antagonist, which allows for the study of the effects of blocking the kappa opioid receptor. However, one of the limitations of JDTic is its poor solubility, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of JDTic. One area of research is the development of new therapies for addiction, depression, and anxiety based on the modulation of the kappa opioid system. Another area of research is the study of the role of the kappa opioid system in various diseases, such as chronic pain and mood disorders. Finally, the development of new analogs of JDTic with improved pharmacological properties is an important area of research that could lead to the development of new therapies.
合成方法
The synthesis of JDTic involves several steps, including the reaction between cyclopentylmagnesium bromide and 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted into the corresponding chloride through a reaction with thionyl chloride. The final step involves the reaction of the chloride with 4-methoxy-3-nitrobenzoyl chloride to form JDTic.
科学研究应用
JDTic has been extensively studied for its potential therapeutic applications in various diseases, including addiction, depression, anxiety, and pain. JDTic acts as a kappa opioid receptor antagonist, which modulates the activity of the kappa opioid system in the brain. This system is involved in the regulation of pain, stress, and mood. JDTic has been shown to have a high affinity for the kappa opioid receptor, making it a promising candidate for the development of new therapies.
属性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-28-18-8-6-15(12-17(18)24(26)27)21(25)23-14-22(10-4-5-11-22)16-7-9-19(29-2)20(13-16)30-3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDJLOCCJLSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6082800.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(4-methoxyphenyl)-N-methylethanamine](/img/structure/B6082818.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)